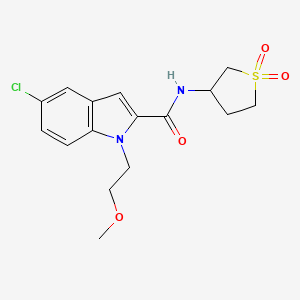

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14989018

Molecular Formula: C16H19ClN2O4S

Molecular Weight: 370.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19ClN2O4S |

|---|---|

| Molecular Weight | 370.9 g/mol |

| IUPAC Name | 5-chloro-N-(1,1-dioxothiolan-3-yl)-1-(2-methoxyethyl)indole-2-carboxamide |

| Standard InChI | InChI=1S/C16H19ClN2O4S/c1-23-6-5-19-14-3-2-12(17)8-11(14)9-15(19)16(20)18-13-4-7-24(21,22)10-13/h2-3,8-9,13H,4-7,10H2,1H3,(H,18,20) |

| Standard InChI Key | RSNFZGZLWJMTAG-UHFFFAOYSA-N |

| Canonical SMILES | COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NC3CCS(=O)(=O)C3 |

Introduction

The compound 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a synthetic organic molecule belonging to the indole-2-carboxamide class. Compounds in this category are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound incorporates a chlorine-substituted indole ring, a sulfonyl-modified tetrahydrothiophene group, and a methoxyethyl side chain, which together contribute to its distinct physicochemical and pharmacological characteristics.

Key Structural Characteristics

The compound’s indole scaffold is a well-established pharmacophore in medicinal chemistry, often associated with interactions at biological targets such as enzymes and receptors. The sulfonyl-tetrahydrothiophene group introduces electron-withdrawing effects, potentially stabilizing interactions with active sites.

Synthesis Pathway

The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide involves multi-step reactions:

-

Preparation of the Indole Core:

Starting with 5-chloroindole, functionalization at the 2-position is achieved via acylation using a carboxylic acid derivative. -

Introduction of the Sulfonyl-Tetrahydrothiophene Group:

The tetrahydrothiophene ring is oxidized to introduce the sulfonyl group (using oxidizing agents such as m-chloroperbenzoic acid). This intermediate is subsequently coupled with the indole derivative. -

Attachment of the Methoxyethyl Side Chain:

The final step involves alkylation to introduce the methoxyethyl side chain, enhancing water solubility.

Anti-inflammatory Potential

The structural similarity of this compound to other indole-based carboxamides suggests potential activity as an inhibitor of enzymes like 5-lipoxygenase (5-LOX), which play key roles in inflammatory pathways.

Antimicrobial Effects

Sulfonyl-containing compounds often exhibit antimicrobial properties due to their ability to disrupt bacterial enzyme systems. This compound’s unique structure could make it effective against resistant bacterial strains.

Absorption

The inclusion of a methoxyethyl group improves aqueous solubility, aiding gastrointestinal absorption when administered orally.

Distribution

The lipophilicity introduced by the chlorine atom allows better membrane permeability, facilitating tissue distribution.

Metabolism

The sulfonyl-tetrahydrothiophene moiety may undergo metabolic oxidation or reduction in vivo, potentially forming active metabolites.

Elimination

The polar groups (sulfonyl and carboxamide) suggest renal excretion as the primary elimination pathway.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

| Technique | Observations |

|---|---|

| NMR Spectroscopy | Proton () and carbon () spectra confirm functional groups. |

| Mass Spectrometry | Molecular ion peak at ([M+H]). |

| Infrared Spectroscopy | Peaks for sulfonyl (), amide (), and indole groups. |

| X-ray Crystallography | Confirms three-dimensional molecular structure and bond angles. |

Molecular Docking Studies

Preliminary docking simulations suggest strong binding affinity to targets such as cyclooxygenase (COX) enzymes and epidermal growth factor receptor (EGFR), indicating potential anti-inflammatory and anticancer mechanisms.

In Vitro Assays

Studies on similar compounds have demonstrated:

-

IC values in the micromolar range for cancer cell lines.

-

Inhibition of bacterial growth at concentrations below 10 µg/mL.

Toxicity Assessment

Toxicity studies are essential for further development but are currently limited for this specific compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume